3-trimethylsilylprop-2-ynyl 4-methylbenzenesulfonate
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Overview
Description
3-trimethylsilylprop-2-ynyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H18O3SSi. It is commonly used in organic synthesis as a reagent and intermediate. This compound is known for its stability and reactivity, making it valuable in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-trimethylsilylprop-2-ynyl 4-methylbenzenesulfonate typically involves the reaction of 3-trimethylsilylprop-2-yn-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as distillation or recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
3-trimethylsilylprop-2-ynyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Desilylation: The trimethylsilyl group can be removed under specific conditions, such as the presence of fluoride ions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Desilylation Agents: Fluoride sources like potassium fluoride (KF) on alumina are used for desilylation.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted products can be formed.
Desilylated Products: The removal of the trimethylsilyl group yields terminal alkynes.
Scientific Research Applications
3-trimethylsilylprop-2-ynyl 4-methylbenzenesulfonate is used in several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the preparation of functionalized materials and polymers.
Pharmaceuticals: The compound is employed in the synthesis of pharmaceutical intermediates and active ingredients.
Mechanism of Action
The mechanism of action of 3-trimethylsilylprop-2-ynyl 4-methylbenzenesulfonate involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The trimethylsilyl group can be selectively removed under mild conditions, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Similar Compounds
Propargyl p-toluenesulfonate: Similar in structure but lacks the trimethylsilyl group.
2,4-Dinitrophenyl 4-methylbenzenesulfonate: Another sulfonate ester with different substituents.
Uniqueness
3-trimethylsilylprop-2-ynyl 4-methylbenzenesulfonate is unique due to the presence of both the trimethylsilyl and sulfonate groups, which provide distinct reactivity and stability. This combination allows for selective reactions and functionalizations that are not possible with other similar compounds .
Properties
IUPAC Name |
3-trimethylsilylprop-2-ynyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3SSi/c1-12-6-8-13(9-7-12)17(14,15)16-10-5-11-18(2,3)4/h6-9H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRXHOVMKCTJCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC#C[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3SSi |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.43 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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